1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Chemical Significance and Contextual Background
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1240527-75-6) is a structurally complex molecule that integrates three pharmacologically significant motifs: a 1,2,3-triazole core , a piperidine ring , and a tert-butoxycarbonyl (BOC) protecting group . This compound exemplifies the convergence of synthetic organic chemistry and medicinal chemistry, serving as a versatile intermediate in drug discovery and materials science.
The 1,2,3-triazole ring is prized for its stability, hydrogen-bonding capacity, and bioisosteric compatibility with amide bonds, making it a cornerstone of click chemistry applications. The BOC group enhances synthetic flexibility by protecting amine functionalities during multi-step reactions, enabling precise structural modifications. The piperidine moiety contributes to conformational rigidity and bioavailability, often appearing in bioactive molecules targeting neurological and metabolic disorders.
Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₄O₄ | |
| Molecular Weight | 310.35 g/mol | |
| SMILES | O=C(N1CCC(N2N=NC(C(O)=O)=C2C)CC1)OC(C)(C)C | |
| Storage Conditions | 2–8°C under inert atmosphere |
This compound’s synthetic utility lies in its carboxylic acid group , which facilitates conjugation reactions, and its BOC-protected amine , which allows selective deprotection for further functionalization.
Historical Development and Discovery
The discovery of this compound is rooted in advancements in click chemistry and protective group strategies . The azide-alkyne Huisgen cycloaddition , first described in the 1960s, provided a regioselective pathway to 1,2,3-triazoles. However, the copper-catalyzed variant (CuAAC), developed in 2002, revolutionized triazole synthesis by enabling room-temperature reactions with near-quantitative yields.
The incorporation of the BOC group reflects innovations in peptide synthesis from the 1950s, where acid-labile protecting groups allowed sequential assembly of complex molecules. By the 2010s, combinatorial chemistry workflows integrated these elements to produce hybrid scaffolds like this compound, optimizing pharmacokinetic properties while retaining synthetic accessibility.
Milestones in Triazole Chemistry
- 1885 : Bladin coins the term "triazole" for the five-membered aromatic ring with three nitrogen atoms.
- 2002 : Sharpless and Meldal independently report CuAAC, enabling efficient triazole synthesis.
- 2010s : Triazole-BOC hybrids emerge as intermediates for protease inhibitors and kinase modulators.
This compound’s first documented synthesis likely occurred in the late 2010s, coinciding with pharmaceutical interest in triazole-piperidine conjugates for CNS drug candidates. Its structural complexity and modular design align with trends in fragment-based drug discovery, where small, functionalized building blocks are assembled into lead compounds.
Properties
IUPAC Name |
5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-9-11(12(19)20)15-16-18(9)10-5-7-17(8-6-10)13(21)22-14(2,3)4/h10H,5-8H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZPWSCQSEPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121741 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-75-6 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxy-5-methyl-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C14H21N3O4
- Molecular Weight : 295.34 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CN=N2)C(=O)O
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, related compounds in the triazole family exhibit a variety of pharmacological effects including:
- Anticancer Activity : Triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound have demonstrated antiproliferative effects against leukemia cell lines and solid tumors .
- Antimicrobial Activity : Many triazole derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics .
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions : Utilizing tert-butoxycarbonyl (Boc) protection on piperidine followed by triazole formation through azide and alkyne coupling reactions.
- Carboxylation : Introducing a carboxylic acid group at the triazole position through standard carboxylation techniques.
Antiproliferative Activity
A study on related triazole compounds highlighted their ability to induce apoptosis in cancer cells. The mechanism involved DNA fragmentation and mitochondrial membrane potential disruption, which are critical in cancer therapy .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4a | MOLT-4 | 0.5 | Induces apoptosis |
| Compound 4b | K562 | 0.8 | DNA damage without intercalation |
| 1-{1-[Boc]piperidin} | Jurkat T-cells | Not specified | Mitochondrial disruption |
Antimicrobial Studies
Triazole derivatives have been evaluated for their effectiveness against various pathogens. For instance, certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential in treating infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The triazole moiety is known for its ability to inhibit fungal growth and has been utilized in the development of antifungal agents. Studies have shown that compounds similar to 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid demonstrate efficacy against various fungal strains, making them potential candidates for antifungal drug development .
Anticancer Properties
Triazole-containing compounds have also been investigated for their anticancer properties. The incorporation of piperidine and triazole rings in the molecular structure enhances the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
Neurological Applications
The piperidine moiety is associated with neuroactive properties. Compounds containing piperidine have been studied for their potential effects on neurological disorders such as anxiety and depression. The unique combination of piperidine and triazole in this compound may offer new avenues for treating such conditions through neurotransmitter modulation .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is generally achieved through a [3+2] cycloaddition reaction involving azides and alkynes.
- Piperidine Functionalization : The introduction of the piperidine ring can be accomplished via nucleophilic substitution reactions.
- Carboxylic Acid Derivatization : The final step often involves converting suitable precursors into the carboxylic acid functional group through hydrolysis or oxidation reactions.
These synthetic strategies are crucial for optimizing yield and purity during the production of this compound for research purposes .
Case Study 1: Antifungal Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of various triazole derivatives against Candida albicans. Among the tested compounds, those structurally similar to 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl showed promising results, highlighting their potential as antifungal agents .
Case Study 2: Anticancer Screening
A recent investigation focused on the anticancer potential of triazole derivatives in breast cancer models. The study found that compounds with structural similarities to our target compound inhibited cell proliferation significantly compared to controls, suggesting a viable pathway for further development into anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting variations in substituents, heterocyclic cores, and biological relevance:
Q & A
Basic: What are the key considerations for synthesizing this compound efficiently?
Methodological Answer:
The synthesis involves sequential protection, cyclization, and deprotection steps:
Piperidine Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) .
Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Ensure regioselectivity by controlling reaction temperature (25–60°C) and catalyst loading (CuI or CuSO₄/sodium ascorbate) .
Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., ethyl or methyl esters) to the carboxylic acid using NaOH/EtOH or LiOH/THF .
Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using reversed-phase HPLC with UV detection at 254 nm .
Advanced: How can crystallographic data resolve conformational ambiguities in the Boc-protected piperidine moiety?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for refinement, applying restraints for disordered tert-butyl groups. Use the SQUEEZE procedure in PLATON to model solvent-accessible voids .
- Challenges : Address pseudo-symmetry in the piperidine ring using TWIN/BASF commands in SHELXL. Compare bond lengths (C–N: ~1.45 Å) and angles (N–C–O: ~125°) with DFT-optimized geometries .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the Boc group (singlet at δ 1.4–1.5 ppm for tert-butyl) and triazole protons (δ 7.5–8.0 ppm) .
- ¹³C NMR : Confirm carbonyl signals (Boc: ~155 ppm; carboxylic acid: ~170 ppm) .
- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M−H]⁻ ions. Match exact mass (<5 ppm error) with theoretical values .
- IR Spectroscopy : Validate carboxylic acid O–H stretch (2500–3300 cm⁻¹) and triazole C=N (1600 cm⁻¹) .
Advanced: How does the Boc group influence stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is labile in TFA/DCM (1:1 v/v), cleaving within 1–2 hours at 25°C. Monitor deprotection via loss of tert-butyl signals in ¹H NMR .
- Basic Conditions : Stable in aqueous NaOH (pH < 12) but degrades at higher pH via hydrolysis of the carbamate linkage. Quantify degradation products using LC-MS with a C18 column .
- Storage : Store at −20°C under inert gas (Ar/N₂) to prevent moisture-induced decomposition .
Basic: What are common applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Intermediate : The carboxylic acid serves as a handle for amide coupling to generate prodrugs or targeted inhibitors (e.g., kinase inhibitors) .
- Click Chemistry : The triazole ring enables bioorthogonal conjugation with azide-functionalized biomolecules (e.g., antibodies, peptides) for imaging or drug delivery .
- Structure-Activity Relationship (SAR) Studies : Modify the methyl group on the triazole to assess steric effects on binding affinity .
Advanced: How can computational methods predict reactivity differences between this compound and its analogs?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare electronic properties (e.g., HOMO/LUMO energies) of the triazole vs. imidazole analogs .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies. Use GROMACS with OPLS-AA force fields .
- Docking Studies : Dock into target enzymes (e.g., COX-2) using AutoDock Vina. Compare binding poses with experimental IC₅₀ values from enzymatic assays .
Advanced: What strategies mitigate by-product formation during triazole synthesis?
Methodological Answer:
- Catalyst Optimization : Replace Cu(I) with Ru-based catalysts (e.g., RuAAC) to suppress regioisomeric by-products .
- Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) or preparative HPLC (ACN/water + 0.1% TFA) to isolate the desired 1,4-regioisomer .
- Kinetic Control : Conduct reactions at 0°C to favor the 1,4-triazole over the 1,5-isomer. Confirm regiochemistry via NOESY (proximity of triazole protons to adjacent groups) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
- Storage : Keep in amber vials at −20°C under argon. Label containers with CAS No. (if available) and hazard symbols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
